Cas no 2091652-07-0 (7-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine)
![7-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine structure](https://www.kuujia.com/scimg/cas/2091652-07-0x500.png)
7-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine Chemical and Physical Properties
Names and Identifiers
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- 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
- 7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-amine
- 7-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
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- Inchi: 1S/C9H11BrN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2
- InChI Key: RDHFQKDWEOTQTO-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)CN(CCO2)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 179
- XLogP3: 1.4
- Topological Polar Surface Area: 38.5
7-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-5548-5g |
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine |
2091652-07-0 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-5548-10g |
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine |
2091652-07-0 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | B281246-100mg |
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5h)-amine |
2091652-07-0 | 100mg |
$ 95.00 | 2022-06-07 | ||
Life Chemicals | F1907-5548-1g |
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine |
2091652-07-0 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-5548-0.5g |
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine |
2091652-07-0 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-5548-2.5g |
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine |
2091652-07-0 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
TRC | B281246-1g |
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5h)-amine |
2091652-07-0 | 1g |
$ 570.00 | 2022-06-07 | ||
TRC | B281246-500mg |
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5h)-amine |
2091652-07-0 | 500mg |
$ 365.00 | 2022-06-07 | ||
Life Chemicals | F1907-5548-0.25g |
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine |
2091652-07-0 | 95%+ | 0.25g |
$361.0 | 2023-09-07 |
7-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine Related Literature
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
Additional information on 7-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Professional Introduction to 7-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine (CAS No. 2091652-07-0)
7-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine, identified by its Chemical Abstracts Service (CAS) number 2091652-07-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazepine class, characterized by a fused benzene and pyridine ring system, with a bromine substituent at the 7-position and an amine group at the 4-position. The structural framework of this molecule imparts unique pharmacophoric properties, making it a valuable scaffold for the development of novel therapeutic agents.
The 7-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine structure combines the aromatic stability of the benzene ring with the bioisosteric potential of the oxazepine core. The presence of the bromine atom at the 7-position enhances its reactivity, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are pivotal in constructing more complex molecules for drug discovery campaigns.
In recent years, there has been a surge in research focused on developing small-molecule modulators targeting neurological and inflammatory disorders. The dihydrobenzo[f][1,4]oxazepine scaffold has emerged as a promising platform due to its ability to interact with multiple pharmacological targets. Specifically, derivatives of this class have shown potential in modulating serotonin receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. The amine functionality at the 4-position provides a handle for further derivatization, allowing chemists to fine-tune solubility, metabolic stability, and binding affinity.
Recent studies have highlighted the 7-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine as a key intermediate in synthesizing novel oxazepine-based ligands. For instance, researchers have employed this compound to develop potent inhibitors of monoamine oxidase (MAO) enzymes. MAO inhibitors are widely used in treating neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease. The bromine substituent plays a crucial role in these syntheses by enabling selective functionalization at other positions on the ring system.
The pharmaceutical industry has also explored the dihydrobenzo[f][1,4]oxazepin-4(5H)-amine scaffold for its potential in treating inflammatory and autoimmune diseases. Preclinical studies have demonstrated that certain derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and modulating cytokine production. The bromo-substituted variant has been particularly intriguing due to its enhanced binding interactions with target proteins. This has led to its incorporation into high-throughput screening (HTS) libraries aimed at identifying next-generation anti-inflammatory agents.
Moreover, the 7-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine has found applications in oncology research. Oxazepine derivatives have shown promise as kinase inhibitors due to their ability to disrupt aberrant signaling pathways in cancer cells. The bromine atom serves as a versatile handle for appending pharmacophoric groups that enhance target specificity. Several preclinical trials have investigated derivatives of this compound for their potential in treating solid tumors and hematological malignancies.
The synthesis of 7-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine typically involves multi-step organic transformations starting from commercially available precursors. Key steps include cyclization reactions to form the oxazepine core followed by bromination at the 7-position. Advances in catalytic methods have enabled more efficient and scalable syntheses of this compound. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents at different positions on the ring system.
In conclusion,7-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine (CAS No. 2091652-07-0) represents a structurally intriguing and pharmacologically relevant compound. Its unique combination of functional groups makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents targeting neurological disorders, inflammation, and cancer. Ongoing research continues to uncover new synthetic strategies and biological applications for this compound and its derivatives.
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